![molecular formula C5H4BrNO3S B2630383 4-Bromo-3-methoxy-1,2-thiazole-5-carboxylic acid CAS No. 2107271-27-0](/img/structure/B2630383.png)
4-Bromo-3-methoxy-1,2-thiazole-5-carboxylic acid
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Overview
Description
“4-Bromo-3-methoxy-1,2-thiazole-5-carboxylic acid” is a compound with the CAS Number: 2107271-27-0 . It has a molecular weight of 238.06 . The compound is in powder form and is stored at a temperature of 4 degrees Celsius .
Molecular Structure Analysis
The InChI Code of “4-Bromo-3-methoxy-1,2-thiazole-5-carboxylic acid” is 1S/C5H4BrNO3S/c1-10-4-2 (6)3 (5 (8)9)11-7-4/h1H3, (H,8,9) . This indicates the presence of bromine, methoxy, thiazole, and carboxylic acid functional groups in the molecule.Physical And Chemical Properties Analysis
“4-Bromo-3-methoxy-1,2-thiazole-5-carboxylic acid” is a powder that is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Synthesis of Indole Derivatives
Indole derivatives are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have been used as biologically active compounds for the treatment of cancer cells, microbes, and various types of disorders in the human body . 4-Bromo-3-methoxy-1,2-thiazole-5-carboxylic acid could potentially be used in the synthesis of these indole derivatives.
Antiviral Activity
Indole derivatives have shown potential antiviral activity . Given that 4-Bromo-3-methoxy-1,2-thiazole-5-carboxylic acid can be used in the synthesis of indole derivatives, it could indirectly contribute to the development of new antiviral agents.
Anti-inflammatory Activity
Some indole derivatives have demonstrated anti-inflammatory and analgesic activities . Therefore, 4-Bromo-3-methoxy-1,2-thiazole-5-carboxylic acid, as a potential precursor to these indole derivatives, could be used in the development of new anti-inflammatory drugs.
Anticancer Activity
Indole derivatives have been used in the treatment of cancer cells . Thus, 4-Bromo-3-methoxy-1,2-thiazole-5-carboxylic acid could potentially be used in the synthesis of these anticancer compounds.
Antimicrobial Activity
Indole derivatives have shown antimicrobial activity . Therefore, 4-Bromo-3-methoxy-1,2-thiazole-5-carboxylic acid could potentially be used in the development of new antimicrobial agents.
Synthesis of Alkaloids
Indoles are a significant ring system in alkaloids . The use of 4-Bromo-3-methoxy-1,2-thiazole-5-carboxylic acid in the synthesis of indole derivatives could contribute to the development of new methods for synthesizing alkaloids.
Safety and Hazards
The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Future Directions
Thiazole moieties have been an important heterocycle in the world of chemistry for many decades . They contribute to the development of various drugs and biologically active agents . Therefore, the future directions of “4-Bromo-3-methoxy-1,2-thiazole-5-carboxylic acid” could be in the development of new drugs and biologically active agents.
properties
IUPAC Name |
4-bromo-3-methoxy-1,2-thiazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNO3S/c1-10-4-2(6)3(5(8)9)11-7-4/h1H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAPNFCDSGGIFDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NSC(=C1Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2107271-27-0 |
Source
|
Record name | 4-bromo-3-methoxy-1,2-thiazole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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